molecular formula C17H15ClN2O2S B2401441 N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 2034354-59-9

N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2401441
CAS RN: 2034354-59-9
M. Wt: 346.83
InChI Key: GLHZXFLSLIGNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole-6-carboxylic acid (BTCA) is a benzothiazole derivative . It may be used in the synthesis of various carboxamides, which show potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

While specific synthesis methods for “N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[d]thiazole-6-carboxamide” are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various acids .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Scientific Research Applications

1. Synthesis and Biological Activity

A variety of benzothiazole derivatives have been synthesized and investigated for their biological activities. For instance, compounds with thiazole/oxazole substituted benzothiazole structures have been evaluated for their anti-inflammatory, analgesic, and free radical scavenging actions. One compound from this category showed significant activity in comparison with reference drugs at a specific dosage (Kumar & Singh, 2020). Another study focused on the design, synthesis, and quantitative structure–activity relationships (QSAR) studies of novel antibacterial agents based on benzo[d]thiazole derivatives, demonstrating significant antibacterial activity against specific bacterial strains (Palkar et al., 2017).

2. Antimicrobial and Antitumor Properties

The antimicrobial properties of various thiazole derivatives have been extensively studied. Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties. Some derivatives showed maximum antimicrobial activity when the phenyl ring was substituted with electron-donating groups (Chawla, 2016). In addition to antimicrobial properties, certain thiazole derivatives have shown significant antitumor effects, suggesting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

3. Antimicrobial Evaluation and Docking Studies

The synthesis and characterization of thiazole derivatives for antimicrobial evaluation have been a subject of extensive research. Docking studies of these derivatives have been carried out to understand their interaction with microbial proteins. These studies are pivotal in the development of novel antimicrobial agents (Talupur et al., 2021).

4. Synthesis and Evaluation for Medical Applications

The development of benzothiazole derivatives for medical applications has been explored in various studies. The synthesis, characterization, and evaluation of these compounds for their antibacterial and antifungal activities have been documented, indicating their potential as medical agents (Desai et al., 2011).

Future Directions

Future research could focus on the synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted triazole analogues . Additionally, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-13-3-1-2-11(8-13)15(21)6-7-19-17(22)12-4-5-14-16(9-12)23-10-20-14/h1-5,8-10,15,21H,6-7H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHZXFLSLIGNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.